molecular formula C8H9N B7723479 4-Vinylaniline CAS No. 25086-42-4

4-Vinylaniline

Cat. No. B7723479
CAS RN: 25086-42-4
M. Wt: 119.16 g/mol
InChI Key: LBSXSAXOLABXMF-UHFFFAOYSA-N
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Patent
US04959180

Procedure details

A copolymer of 2-vinyl pyridine and para-aminostyrene was prepared in a similar manner to example A with the exception that toluene was used instead of ethanol and only 2.80 ml of para-aminostyrene was used. The resultant product was purified by allowing the toluene to evaporate, redissolving the precipitate in dioxin and reprecipitating with water. The resultant polymer had a number average molecular weight of about 21,500 and a weight average molecular weight of about 54,000 as determined by GPC.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[CH2:7])=[CH:4][CH:3]=1>C1(C)C=CC=CC=1>[CH:3]([C:2]1[CH:9]=[CH:8][CH:5]=[CH:6][N:1]=1)=[CH2:4].[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[CH2:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
2.8 mL
Type
reactant
Smiles
NC1=CC=C(C=C)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resultant product was purified
CUSTOM
Type
CUSTOM
Details
to evaporate
DISSOLUTION
Type
DISSOLUTION
Details
redissolving the precipitate in dioxin
CUSTOM
Type
CUSTOM
Details
reprecipitating with water

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1=NC=CC=C1
Name
Type
product
Smiles
NC1=CC=C(C=C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04959180

Procedure details

A copolymer of 2-vinyl pyridine and para-aminostyrene was prepared in a similar manner to example A with the exception that toluene was used instead of ethanol and only 2.80 ml of para-aminostyrene was used. The resultant product was purified by allowing the toluene to evaporate, redissolving the precipitate in dioxin and reprecipitating with water. The resultant polymer had a number average molecular weight of about 21,500 and a weight average molecular weight of about 54,000 as determined by GPC.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[CH2:7])=[CH:4][CH:3]=1>C1(C)C=CC=CC=1>[CH:3]([C:2]1[CH:9]=[CH:8][CH:5]=[CH:6][N:1]=1)=[CH2:4].[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[CH2:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
2.8 mL
Type
reactant
Smiles
NC1=CC=C(C=C)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resultant product was purified
CUSTOM
Type
CUSTOM
Details
to evaporate
DISSOLUTION
Type
DISSOLUTION
Details
redissolving the precipitate in dioxin
CUSTOM
Type
CUSTOM
Details
reprecipitating with water

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1=NC=CC=C1
Name
Type
product
Smiles
NC1=CC=C(C=C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04959180

Procedure details

A copolymer of 2-vinyl pyridine and para-aminostyrene was prepared in a similar manner to example A with the exception that toluene was used instead of ethanol and only 2.80 ml of para-aminostyrene was used. The resultant product was purified by allowing the toluene to evaporate, redissolving the precipitate in dioxin and reprecipitating with water. The resultant polymer had a number average molecular weight of about 21,500 and a weight average molecular weight of about 54,000 as determined by GPC.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[CH2:7])=[CH:4][CH:3]=1>C1(C)C=CC=CC=1>[CH:3]([C:2]1[CH:9]=[CH:8][CH:5]=[CH:6][N:1]=1)=[CH2:4].[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[CH2:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
2.8 mL
Type
reactant
Smiles
NC1=CC=C(C=C)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resultant product was purified
CUSTOM
Type
CUSTOM
Details
to evaporate
DISSOLUTION
Type
DISSOLUTION
Details
redissolving the precipitate in dioxin
CUSTOM
Type
CUSTOM
Details
reprecipitating with water

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1=NC=CC=C1
Name
Type
product
Smiles
NC1=CC=C(C=C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.